molecular formula C15H27N5O5 B1671026 e-64 CAS No. 66701-25-5

e-64

Cat. No. B1671026
CAS RN: 66701-25-5
M. Wt: 357.41 g/mol
InChI Key: LTLYEAJONXGNFG-DCAQKATOSA-N
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Description

E-64 is an epoxide that can irreversibly inhibit a wide range of cysteine peptidases . It was first isolated and identified from Aspergillus japonicus in 1978 . It has been shown to inhibit many cysteine peptidases such as papain, cathepsin B, cathepsin L, calpain, and staphopain . The low toxic effects of the inhibitor, in addition to its effective mechanism of action, makes E-64 a potential template for drugs to treat diseases where high levels of cysteine proteases are the primary cause .


Synthesis Analysis

E-64 was isolated from a mold and was proved to consist of each one mole of L-leucine, agmatine, and L-trans-epoxysuccinic acid by the analysis of the digestion products of E-64 by pronase . The absolute structure of E-64 was assumed to be N-[N-(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl] agmatine and the identity was established by the comparison with its optical isomer which was obtained synthetically .


Molecular Structure Analysis

E-64 possesses a trans-epoxysuccinic acid group coupled to a modified dipeptide . The covalent attachment of E-64 to the active site cysteine occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . The binding modes of E-64 with papain, actinidin, cathepsin L, and cathepsin K have been reviewed at the atomic level .


Chemical Reactions Analysis

The covalent attachment of E-64 to the active site cysteine occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . This forms a thioether bond with the thiol of the active cysteine .


Physical And Chemical Properties Analysis

E-64 has a molecular formula of C15H27N5O5 and a molecular weight of 357.41 . It is almost neutral electrophoretically showing approximately similar behavior to that of L-leucine . It is soluble in water at 20 mg/mL, clear, colorless to faintly yellow .

Scientific Research Applications

E-64 in e-Science Infrastructure

E-64's applications extend into the realm of e-Science, where it plays a significant role in enabling advanced scientific research. The requirements of an e-Infrastructure, critical for faster, better, and different scientific research capabilities, often involve components like E-64. This is illustrated through application exemplars from the United Kingdom's e-Science Programme, advocating for a service-oriented infrastructure with a focus on semantics (Hey & Trefethen, 2005).

E-64 in Lysosomal Research

A key study has shown that E-64, a specific thiol proteinase inhibitor, inhibits lysosomal cathepsins B and L both in vitro and in vivo. This research demonstrated that E-64, when administered in vivo, penetrates into lysosomes of the liver, possibly through permeation rather than endocytosis, making it a valuable tool in lysosomal research (Hashida, Kominami, & Katunuma, 1982).

E-64 in Epidermoid Carcinoma Research

E-64-d, a derivative of E-64, has been found to arrest human epidermoid carcinoma A431 cells at mitotic metaphase. This effect is dose-dependent and provides insights into the molecular basis of this phenomenon. E-64-d's interaction with cellular proteins in this context offers valuable information for cancer research (Shoji‐Kasai, Senshu, Iwashita, & Imahori, 1988).

E-64 in Platelet Research

E-64d, another derivative of E-64, has been tested for its ability to inhibit calpain activity in intact platelets. This research found that E-64d can enter intact cells and inhibit calpain, a discovery that is significant in the study of blood platelets and related disorders (McGowan, Becker, & Detwiler, 1989).

Safety And Hazards

E-64 may form combustible dust concentrations in air and may cause damage to organs . It is recommended not to breathe the dust and to wash skin thoroughly after handling . In case of exposure or concern, it is advised to call a poison center or doctor .

properties

IUPAC Name

(2S,3S)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLYEAJONXGNFG-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

e-64

CAS RN

66701-25-5
Record name trans-Epoxysuccinyl-L-leucylamido-(4-guanidino)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66701-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proteinase inhibitor E 64
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066701255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name E-64
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76F7856MV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307,000
Citations
KI Varughese, FR Ahmed, PR Carey, S Hasnain… - Biochemistry, 1989 - ACS Publications
… proteases by E-64 was not known. The site of alkylation was … at the C-2 carbon of E-64 assisted by the protonation of the … the C-2 carbon of E-64, the binding of E-64 with papain, and …
Number of citations: 210 pubs.acs.org
N Katunuma, E Kominami - Methods in enzymology, 1995 - Elsevier
… , E-64 shows strong inhibition specifically for cysteine proteases and the epoxysuccinyl group of E-64 … Inhibition of cathepsin B and the radioactivities of [3H]E-64 reach maximum levels …
Number of citations: 116 www.sciencedirect.com
E BAILLY, R JAMBOU, J SAVEL… - The Journal of …, 1992 - Wiley Online Library
… We investigated the effect of a cysteine proteinase inhibitor (E-64) … E-64 acted preferentially against trophozoite and schizont stages. After 48 h incubation at high concentrations of E-64 (…
Number of citations: 123 onlinelibrary.wiley.com
AJ Barrett, AA Kembhavi, MA Brown… - Biochemical …, 1982 - portlandpress.com
… by E-64. 2. The active-site-directed nature of the interaction of cathepsin B and papain with E-64 … L by a series of structural analogues of E-64 are reported, and compared with those for …
Number of citations: 276 portlandpress.com
K Matsumoto, K Mizoue, K Kitamura, WC Tse… - Peptide …, 1999 - Wiley Online Library
… modes of E-64 derivatives to papain with that of E-64, based on the x-ray structures of the respective complexes.Table II lists the P2 and P3 moieties of the respective derivatives (E-64-c…
Number of citations: 149 onlinelibrary.wiley.com
S Hashida, T TOWATARI, E KOMINAMI… - The Journal of …, 1980 - academic.oup.com
… E-64 added, indicating that E-64 binds to an equimolar amount of active -SH residues of cathepsin B. The effects of E-64 … The D form of E-64 inhibited the cathepsins both in vitro and in …
Number of citations: 147 academic.oup.com
K Hanada, M Tamai, M Yamagishi… - Agricultural and …, 1978 - Taylor & Francis
… E-64, was isolated from the extract of a solid culture of Aspergillus japonicus TPR-64 freshly isolated from soil. E-64 … column or the dialysis after the incubation of the papain with E-64. …
Number of citations: 595 www.tandfonline.com
M TAMAI, K MATSUMOTO, S OMURA… - Journal of …, 1986 - jstage.jst.go.jp
… E—64—c, a synthetic analog of E—64, was effective in model animals of … E-64-c, was expected to be readily absorbed through intestinal membrane, since it is more li ophilic than E—64…
Number of citations: 205 www.jstage.jst.go.jp
K Hanada, M Tamai, S Ohmura, J Sawada… - Agricultural and …, 1978 - Taylor & Francis
… This paper is concerned with the estimation of the structure of E-64 and with the … relationship of E-64 will be described in the subsequent paper As mentioned previously/) E-64 can be …
Number of citations: 149 www.tandfonline.com
KI Varughese, Y Su, D Cromwell, S Hasnain… - Biochemistry, 1992 - ACS Publications
… E-64 complex; however, the amino-4-guanidinobutane group orients differently. The crystals of the actinidin-E-64 complex diffracted much better than the papain-E-64 … binding of E-64 is …
Number of citations: 95 pubs.acs.org

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